molecular formula C13H13Cl2N3O2 B3848342 N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B3848342
M. Wt: 314.16 g/mol
InChI Key: LETHRIYYGXKSKE-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as DPI 201-106, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide 201-106 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to have an inhibitory effect on the replication of certain viruses.
Biochemical and Physiological Effects:
This compound 201-106 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce the replication of certain viruses. Additionally, it has been found to have a neuroprotective effect, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide 201-106 in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound 201-106 in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are several potential future directions for research on N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide 201-106. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of new derivatives of this compound 201-106 that may exhibit improved therapeutic properties.

Scientific Research Applications

N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide 201-106 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c14-10-4-3-9(11(15)7-10)8-16-17-12(19)13(20)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHRIYYGXKSKE-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
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N'-(2,4-dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

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